2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Overview
Description
2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are the unpaired guanine (G) and uracil (U) nucleotides in RNA . These nucleotides play a crucial role in the formation of RNA secondary structures, which are essential for various RNA functions .
Mode of Action
The compound interacts with its targets through a process known as chemical probing . It specifically reacts with the Watson-Crick face of single-stranded nucleotides , particularly the unpaired G and U nucleotides . This interaction results in changes in the conformation of the RNA, allowing the identification of RNA elements with potentially functional roles within biological contexts .
Biochemical Pathways
The compound’s interaction with RNA nucleotides affects the RNA secondary structure formation pathway . By reacting with unpaired G and U nucleotides, the compound can influence the folding and conformation of RNA, which in turn can impact the function of the RNA within the cell .
Pharmacokinetics
It’s known that the compound can react with rna nucleotides in intact cells , suggesting that it has the ability to penetrate cellular membranes and interact with its targets within the cellular environment.
Result of Action
The result of the compound’s action is the alteration of RNA conformation . By reacting with unpaired G and U nucleotides, the compound can induce changes in the secondary structure of RNA . These changes can potentially influence the function of the RNA, as RNA structure is often essential to biological function .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent accessibility of the RNA nucleotides can affect the compound’s ability to react with its targets . Additionally, the cellular context, including factors such as the presence of other biomolecules and the physicochemical conditions within the cell, can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the morpholinoethyl group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would ensure consistent quality and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinoethyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various alkylated derivatives.
Scientific Research Applications
2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,7-dimethyl-8-(2-piperidinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- 2-(1,7-dimethyl-8-(2-pyrrolidinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unique due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility and bioavailability, making it more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound can result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-11-9-23-13-14(20(2)17(27)24(15(13)26)10-12(18)25)19-16(23)22(11)4-3-21-5-7-28-8-6-21/h9H,3-8,10H2,1-2H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYRAXCLZSNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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